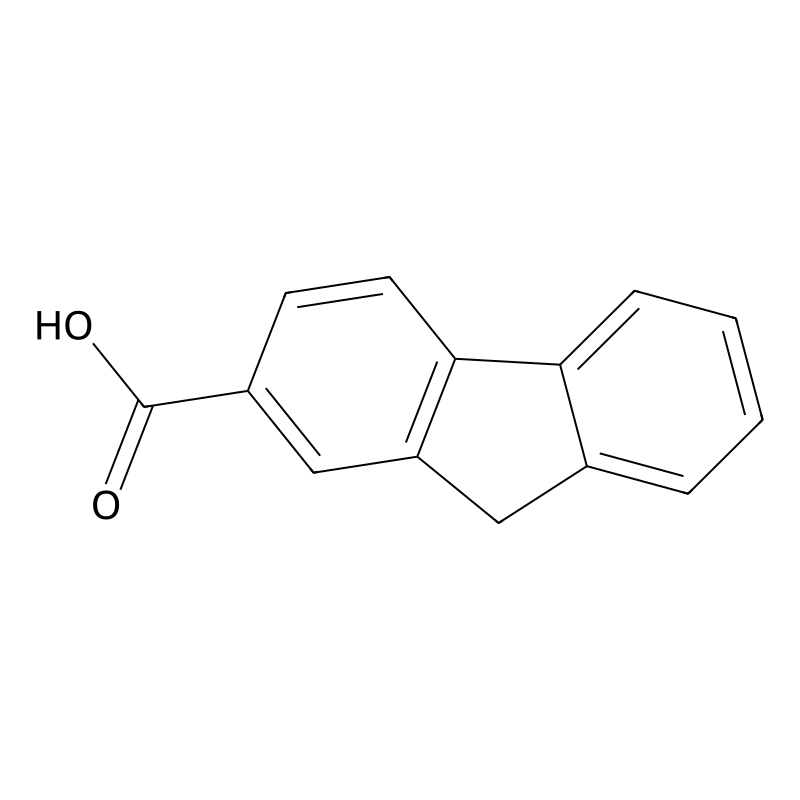9H-Fluorene-2-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis:
H-Fluorene-2-carboxylic acid serves as a valuable building block in organic synthesis due to its versatile functionality. The presence of both a carboxylic acid group and a fluorene moiety allows for diverse synthetic transformations. Researchers have utilized it in the synthesis of various organic compounds, including:
- Fluorene derivatives: 9H-Fluorene-2-carboxylic acid can be readily converted into various fluorene derivatives through various reactions like esterification, amidation, and decarboxylation. These derivatives find applications in organic electronics, optoelectronic materials, and liquid crystals .
- Heterocycles: The carboxylic acid group can participate in cyclization reactions to form various heterocyclic structures. These heterocycles exhibit diverse properties and have potential applications in areas like medicinal chemistry and material science .
Precursor for Polymers:
The rigid and planar structure of 9H-Fluorene-2-carboxylic acid makes it a suitable precursor for the synthesis of various polymers. Researchers have explored its use in the development of:
- Polyesters: The carboxylic acid group can undergo condensation polymerization with suitable diols to form polyesters. These polyesters exhibit good thermal stability and mechanical properties, making them attractive for various applications .
- Polyimides: Through appropriate chemical modifications, 9H-Fluorene-2-carboxylic acid can be used to synthesize polyimides. These polymers possess excellent thermal and chemical resistance, making them suitable for high-performance applications .
Research in Material Science:
The unique properties of 9H-Fluorene-2-carboxylic acid, such as its fluorescence and photosensitivity, have attracted interest in material science research. It has been explored for potential applications in:
- Organic light-emitting diodes (OLEDs): The fluorescent properties of 9H-Fluorene-2-carboxylic acid derivatives make them potential candidates for use in OLEDs .
- Chemical sensors: The photoresponsive nature of 9H-Fluorene-2-carboxylic acid can be exploited to develop chemical sensors for the detection of specific molecules .
9H-Fluorene-2-carboxylic acid, also known as 9-fluorenone-2-carboxylic acid, is an aromatic carboxylic acid with the molecular formula and a molecular weight of approximately 210.232 g/mol. This compound features a fluorene backbone with a carboxylic acid functional group located at the 2-position. It appears as a white to off-white solid and is characterized by its lack of a distinct odor . The compound is notable for its potential applications in organic synthesis and materials science.
- Esterification: Reacting with alcohols to form esters.
- Decarboxylation: Under certain conditions, it can lose carbon dioxide to form a corresponding hydrocarbon.
- Reduction: Can be reduced to produce alcohol derivatives.
- Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions, where electrophiles can replace hydrogen atoms on the fluorene structure.
These reactions leverage the compound's functional groups to synthesize more complex molecules or modify its properties .
Several synthesis methods have been reported for 9H-fluorene-2-carboxylic acid:
- Oxidation of Fluorene: The oxidation of fluorene using strong oxidizing agents can yield 9H-fluorene-2-carboxylic acid.
- Carboxylation of Fluorenone: Fluorenone can be treated with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.
- Direct Carboxylation: Utilizing transition metal catalysts for direct carboxylation of aromatic compounds has been explored, providing an efficient route to synthesize this compound .
9H-Fluorene-2-carboxylic acid finds applications in various fields:
- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Material Science: Used in the development of polymers and materials due to its unique structural properties.
- Fluorescent Dyes: Its derivatives are explored for use in fluorescent dye formulations due to their photophysical properties .
Interaction studies involving 9H-fluorene-2-carboxylic acid have focused on its binding interactions with biological macromolecules such as proteins and nucleic acids. These studies aim to elucidate its mechanism of action and potential therapeutic uses. Preliminary findings suggest that it may interact with specific receptors or enzymes, influencing biological pathways .
Several compounds share structural similarities with 9H-fluorene-2-carboxylic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 9-Fluorenone | Lacks the carboxylic acid group; acts as a ketone. | |
| 9H-Fluorene | A saturated version without functional groups; used in polymer synthesis. | |
| 9-Oxo-9H-fluorene-2-carboxylic acid | Contains both ketone and carboxylic acid functionalities; used in advanced organic synthesis. |
The uniqueness of 9H-fluorene-2-carboxylic acid lies in its combination of both aromaticity from the fluorene structure and reactivity from the carboxylic acid group, making it versatile for various chemical transformations not readily achievable with its analogs .








